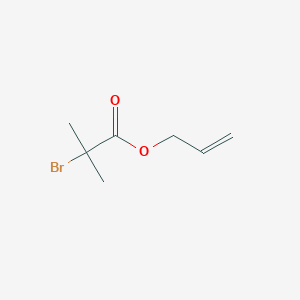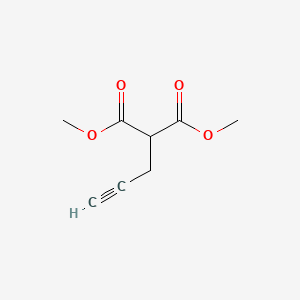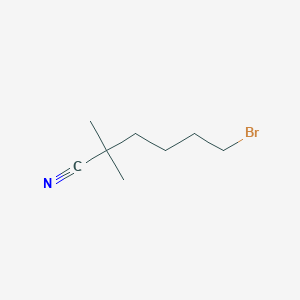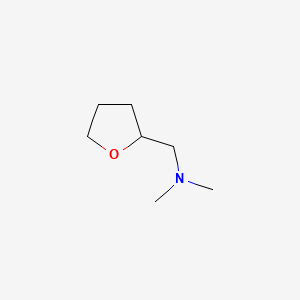
3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid
Übersicht
Beschreibung
3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid, also known as 3,3'-dithiodipropionic acid, is a naturally occurring dicarboxylic acid and a derivative of 2-methylpropanoic acid. It is found in the form of its anhydride, also known as 3,3'-dithiodipropionic anhydride, which is a white or colorless solid with a melting point of around 100-105 °C. 3,3'-dithiodipropionic acid is present in several plant species, including soybean, maize, and wheat. It has been studied for its potential applications in various scientific fields, such as organic synthesis, medicine, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Sulfur-Containing Compound Synthesis and Reactivity
Disulfide Bond Studies
Disulfides, or disulfanes, play a crucial role in biochemistry and synthetic chemistry due to their unique reactivity and presence in biological systems. Studies have explored the synthesis, reactivity, and applications of sulfur-containing compounds, highlighting their importance in developing pharmaceuticals, agricultural chemicals, and synthetic intermediates. The formation of S–S bonds, such as in disulfides, has been a focal point, with various methods being developed for their synthesis, including oxidative coupling of thiols (Mandal & Basu, 2014).
Hydrogen Sulfide and Polysulfides
The production and role of hydrogen sulfide (H2S) and hydrogen polysulfides (H2Sn) in biological systems have been extensively studied. These compounds are involved in various physiological processes, and their synthesis and detection within biological contexts have been explored. For example, the production of H2S3 and H2S by 3-mercaptopyruvate sulfurtransferase (3MST) in the brain has been identified, providing insights into their physiological roles (Kimura et al., 2015).
Catalysis and Material Science
Catalytic Applications
Sulfur-containing compounds, including disulfides, have been employed as catalysts in various chemical reactions. Their ability to facilitate transformations through redox reactions, ligand exchange, and as components of catalytic systems has been demonstrated. The use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions is one such example, showcasing the versatility of sulfur-containing catalysts in organic synthesis (Tayebi et al., 2011).
Material Science Applications
The integration of sulfur-functional groups into polymers and materials has been investigated for enhancing properties such as conductivity, stability, and reactivity. The synthesis and application of sulfur-containing polymers, such as copolymers of aniline and anilinesulfonic acids, demonstrate the potential for creating advanced materials with tailored properties for use in electronics, coatings, and as anticorrosive agents (Şahin et al., 2002).
Biological Applications
Biological Signaling and Therapeutics
Sulfur-containing molecules, particularly disulfides, are key in biological signaling and have therapeutic applications. The study of H2S and related sulfane sulfur compounds has revealed their involvement in cardiovascular and nervous system regulation, offering potential targets for therapeutic intervention. The selective inhibition of H2S-producing enzymes, such as 3MST, highlights the ongoing research into manipulating sulfur biochemistry for disease treatment (Hanaoka et al., 2017).
Eigenschaften
IUPAC Name |
(2S)-3-[[(2S)-2-carboxypropyl]disulfanyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4S2/c1-5(7(9)10)3-13-14-4-6(2)8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLWLHRHIFTILV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSSCC(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSSC[C@@H](C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80215453 | |
| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
CAS RN |
65134-74-9 | |
| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065134749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-Disulfanediylbis((2S)-2-methylpropanoic) acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80215453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-DISULFANEDIYLBIS((2S)-2-METHYLPROPANOIC) ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KYY7I2KQL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587130.png)






![4,4,5,5-Tetramethyl-2-[(phenylsulfanyl)methyl]-1,3,2-dioxaborolane](/img/structure/B1587145.png)




![4-[Amino(phenyl)methyl]phenol](/img/structure/B1587150.png)
